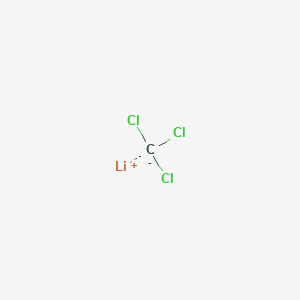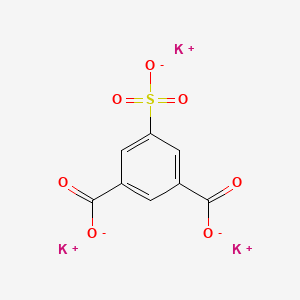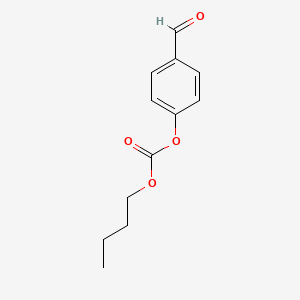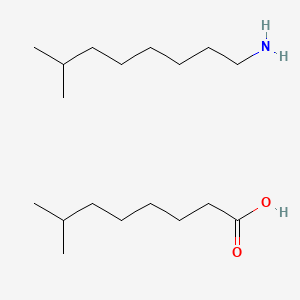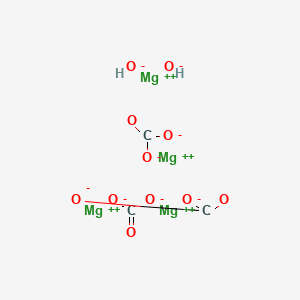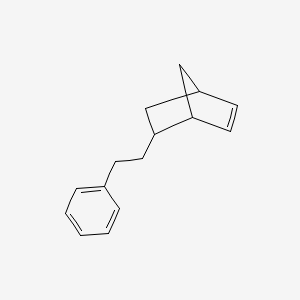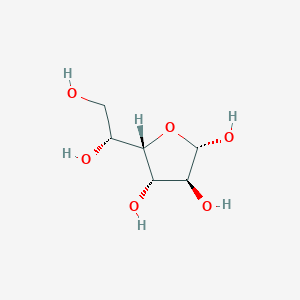
1,4-Phenylenebis(methylene) bismethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylenebis(methylene) bismethacrylate is an organic compound with the molecular formula C16H18O4. It is a diester derived from methacrylic acid and 1,4-phenylenebis(methylene) glycol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers and copolymers.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Phenylenebis(methylene) bismethacrylate can be synthesized through the esterification of methacrylic acid with 1,4-phenylenebis(methylene) glycol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
1,4-Phenylenebis(methylene) bismethacrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1,4-phenylenebis(methylene) glycol.
Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bonds under mild conditions.
Major Products Formed
Polymerization: Cross-linked polymers with high mechanical strength and thermal stability.
Hydrolysis: Methacrylic acid and 1,4-phenylenebis(methylene) glycol.
Addition Reactions: Various adducts depending on the nucleophile used.
科学研究应用
1,4-Phenylenebis(methylene) bismethacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Applied in the formulation of coatings with improved adhesion, durability, and resistance to environmental factors.
作用机制
The primary mechanism of action of 1,4-phenylenebis(methylene) bismethacrylate involves its ability to form cross-linked networks through polymerization. The methacrylate groups undergo free-radical polymerization, leading to the formation of a three-dimensional network. This cross-linking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the polymerization process and the formation of covalent bonds between polymer chains.
相似化合物的比较
Similar Compounds
Ethylene glycol dimethacrylate: Another diester used as a cross-linking agent in polymer synthesis.
Diethylene glycol dimethacrylate: Similar in structure but with an additional ethylene glycol unit, providing different mechanical properties.
Triethylene glycol dimethacrylate: Contains three ethylene glycol units, offering increased flexibility and lower glass transition temperatures.
Uniqueness
1,4-Phenylenebis(methylene) bismethacrylate is unique due to its aromatic core, which imparts rigidity and enhances the thermal stability of the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials with superior mechanical and thermal properties.
属性
CAS 编号 |
27499-52-1 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
[4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI 键 |
FNFHMERPSBNGRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


